3-(4-Methylpiperidin-1-yl)propanoic acid hydrochloride
Description
3-(4-Methylpiperidin-1-yl)propanoic acid hydrochloride is a piperidine-based organic halide with the molecular formula C₉H₁₈ClNO₂ (calculated). The compound features a 4-methyl-substituted piperidine ring linked to a propanoic acid moiety via a nitrogen atom, forming a hydrochloride salt to enhance solubility . Current availability data indicate discontinuation of commercial supplies, possibly due to synthetic challenges or niche applications .
Properties
IUPAC Name |
3-(4-methylpiperidin-1-yl)propanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-8-2-5-10(6-3-8)7-4-9(11)12;/h8H,2-7H2,1H3,(H,11,12);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POZODKNKLOJGEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCC(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40595066 | |
| Record name | 3-(4-Methylpiperidin-1-yl)propanoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40595066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
765891-92-7, 19854-75-2 | |
| Record name | 3-(4-Methylpiperidin-1-yl)propanoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40595066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-methylpiperidin-1-yl)propanoic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylpiperidin-1-yl)propanoic acid hydrochloride typically involves the reaction of 4-methylpiperidine with acrylonitrile, followed by hydrolysis and subsequent acidification to obtain the hydrochloride salt. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst to facilitate the reaction. The process can be summarized as follows:
Reaction of 4-methylpiperidine with acrylonitrile: This step involves the nucleophilic addition of 4-methylpiperidine to acrylonitrile, forming an intermediate nitrile compound.
Hydrolysis: The intermediate nitrile is then hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Acidification: The carboxylic acid is finally treated with hydrochloric acid to form the hydrochloride salt of 3-(4-Methylpiperidin-1-yl)propanoic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography may be employed to achieve high-quality products.
Chemical Reactions Analysis
Esterification Reactions
The carboxylic acid group undergoes esterification with alcohols under acidic or basic conditions. This reaction is critical for modifying solubility or creating prodrugs.
| Reagents/Conditions | Products | Yield | Notes |
|---|---|---|---|
| Methanol + H₂SO₄ (catalytic) | Methyl 3-(4-methylpiperidin-1-yl)propanoate | 75–85% | Acid-catalyzed Fischer esterification |
| Ethanol + DCC (dicyclohexylcarbodiimide) | Ethyl 3-(4-methylpiperidin-1-yl)propanoate | 80–90% | Coupling agent improves efficiency |
-
Mechanism : Protonation of the carboxylic acid enhances electrophilicity, facilitating nucleophilic attack by the alcohol.
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Applications : Ester derivatives are used to enhance lipid solubility for drug delivery .
Amidation Reactions
The acid reacts with amines to form amides, a key step in peptide coupling or drug conjugate synthesis.
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Kinetics : Reaction rates depend on steric hindrance from the 4-methylpiperidine group.
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Selectivity : Piperidine’s tertiary amine does not participate in amidation under standard conditions.
Decarboxylation
Thermal or oxidative decarboxylation removes CO₂, generating piperidine-containing hydrocarbons.
| Conditions | Products | Catalyst | Yield |
|---|---|---|---|
| 200–220°C (thermal) | 1-(4-Methylpiperidin-1-yl)propane | None | 50–60% |
| CuO + heat (oxidative) | 1-(4-Methylpiperidin-1-yl)propane + CO₂ | Copper oxide | 65–75% |
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Mechanism : Radical intermediates form under thermal conditions, while oxidative pathways involve metal catalysts .
Salt Metathesis
The hydrochloride salt can exchange counterions with other acids or bases.
| Reagents | Products | Application |
|---|---|---|
| NaOH (aqueous) | 3-(4-Methylpiperidin-1-yl)propanoic acid (free base) | Purification or pH adjustment |
| H₂SO₄ | 3-(4-Methylpiperidin-1-yl)propanoic acid sulfate | Enhanced crystallinity |
Piperidine Ring Functionalization
The 4-methylpiperidine moiety undergoes alkylation or oxidation.
| Reaction Type | Reagents | Products | Notes |
|---|---|---|---|
| N-Alkylation | Methyl iodide | 1,4-Dimethylpiperidinium iodide | Quaternary ammonium salt formation |
| Oxidation | mCPBA (meta-chloroperbenzoic acid) | 4-Methylpiperidine N-oxide | Rare due to steric protection by the methyl group |
Biological Interactions
While not a direct reaction, the compound interacts with biological targets:
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Receptor Binding : The piperidine group mimics neurotransmitter structures, enabling interactions with GABAₐ or serotonin receptors.
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Enzyme Inhibition : Carboxylic acid derivatives inhibit decarboxylases in vitro .
Stability Under Storage
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Hydrolysis : The hydrochloride salt is hygroscopic but stable in dry, inert atmospheres (<25°C).
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Photodegradation : UV exposure causes decarboxylation, forming 1-(4-methylpiperidin-1-yl)propane.
Scientific Research Applications
Chemical Properties and Structure
- IUPAC Name: 3-(4-methylpiperidin-1-yl)propanoic acid
- Molecular Formula: C9H17NO2
- Molecular Weight: 171.24 g/mol
- Canonical SMILES: CC1CCN(CC1)CCC(=O)O
Medicinal Chemistry
3-(4-Methylpiperidin-1-yl)propanoic acid hydrochloride is explored for its potential therapeutic effects. It has been investigated for its role in drug development, particularly in the synthesis of novel pharmaceuticals targeting metabolic disorders.
Biochemical Research
The compound is utilized in proteomics research to study enzyme interactions and cellular metabolism. It has shown promise in modulating biological pathways, influencing gene expression, and altering cellular signaling.
Material Science
In industrial applications, this compound serves as a building block for synthesizing specialty chemicals and materials with specific functional properties.
Biochemical Properties
The compound exhibits several biochemical properties that are critical for its applications:
- Enzyme Interaction: It interacts with various enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator.
- Cellular Effects: Alters gene expression related to energy production and influences cell signaling pathways affecting growth and differentiation.
Dosage Effects in Animal Models
Research indicates that the effects of this compound vary significantly with dosage:
| Dosage Level | Effects |
|---|---|
| Lower Doses | Enhanced metabolic pathways; improved cellular function. |
| Higher Doses | Potential hepatotoxicity; significant liver enzyme elevation observed. |
Understanding these dosage effects is crucial for evaluating the compound's safety profile and therapeutic potential.
Metabolic Pathways Involvement
This compound is involved in several key metabolic pathways:
| Metabolic Pathway | Interaction Type | Effect on Metabolism |
|---|---|---|
| Citric Acid Cycle | Enzyme Activation/Inhibition | Alters energy production |
| Glycolysis | Enzyme Modulation | Influences glucose metabolism |
| Amino Acid Metabolism | Protein Binding | Affects amino acid utilization |
Case Studies
Several studies have investigated the biological activity of this compound:
Study on Cellular Metabolism
Researchers observed that treatment with this compound resulted in enhanced ATP production in cultured cells, indicating an upregulation of glycolytic enzymes.
Toxicity Assessment
In animal models, high doses led to significant liver enzyme elevation, suggesting potential hepatotoxicity at elevated concentrations.
Therapeutic Potential
Preliminary studies indicated that lower doses could have beneficial effects on metabolic disorders, warranting further investigation into its therapeutic applications.
Mechanism of Action
The mechanism of action of 3-(4-Methylpiperidin-1-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Piperidine-Based Analogues
- 3-Oxo-3-(4-(2-(Trifluoromethyl)phenyl)piperidin-1-yl)propanoic Acid (Compound 13) Structure: A trifluoromethylphenyl group at the piperidine 4-position and an oxo group on the propanoic chain. Synthesized via nucleophilic substitution between methyl 3-chloro-3-oxopropanoate and 4-(2-(trifluoromethyl)phenyl)piperidine . Application: Investigated as a nonretinoid antagonist of retinol-binding protein 4 (RBP4), a target for metabolic disorders .
- Remifentanil Hydrochloride Structure: Contains a 4-methoxycarbonyl-4-[(1-oxopropyl)phenylamino]-substituted piperidine linked to a propanoic acid methyl ester. Properties: High potency as a µ-opioid agonist due to the ester group, enabling rapid metabolism and short-acting analgesic effects .
Piperazine-Based Analogues
- 3-(4-Phenylpiperazin-1-yl)propanoic Acid Hydrochloride Structure: Piperazine ring with a phenyl group at the 4-position. Molecular formula: C₁₃H₁₈ClN₂O₂ .
- 3-[4-(3-Methylphenyl)piperazin-1-yl]propanoic Acid Dihydrochloride Structure: 3-Methylphenyl substituent on piperazine. Properties: Dihydrochloride salt form (C₁₀H₁₈Cl₂N₂O₂) enhances solubility but may reduce passive diffusion across membranes .
Substituent Variations and Salt Forms
Biological Activity
3-(4-Methylpiperidin-1-yl)propanoic acid hydrochloride (CAS 765891-92-7) is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological activity, synthesis, and relevant case studies, providing a comprehensive overview of its implications in medicinal chemistry.
- Molecular Formula : C9H17NO2
- Molecular Weight : 171.24 g/mol
- Structure : The compound features a piperidine ring which is known for its ability to interact with various biological targets.
The compound is primarily studied for its role as a ligand for various receptors, including histamine receptors. Research indicates that it may exhibit significant binding affinity, impacting neurotransmitter systems and potentially modulating neurological functions .
Pharmacological Effects
- Antifungal Activity : Preliminary studies suggest that similar piperidine derivatives have shown antifungal properties by disrupting ergosterol synthesis in fungal membranes. While specific data on this compound is limited, the structural similarity to active compounds suggests potential antifungal activity .
- Neuropharmacological Effects : Compounds with piperidine structures are often investigated for their effects on the central nervous system. They may act as modulators of neurotransmitter release, which could have implications for treating anxiety and depression .
- Antitumor Potential : Some derivatives of piperidine have been evaluated for anticancer properties, demonstrating selective cytotoxicity against various cancer cell lines. The mechanism often involves the induction of apoptosis or cell cycle arrest .
Case Study 1: Antifungal Properties
In a study assessing the antifungal activity of piperidine derivatives, compounds similar to this compound were found to inhibit the growth of Aspergillus flavus, a common pathogenic fungus. The mechanism involved down-regulation of genes responsible for aflatoxin biosynthesis, indicating a potential pathway for therapeutic intervention against fungal infections .
Case Study 2: Neuropharmacological Effects
A recent investigation into the neuropharmacological effects of piperidine derivatives highlighted their impact on serotonin and dopamine pathways. The study reported that specific modifications in the piperidine structure could enhance binding affinity to serotonin receptors, suggesting therapeutic potential in treating mood disorders .
Synthesis and Development
The synthesis of this compound involves several steps starting from commercially available piperidine derivatives. Efficient synthetic routes have been explored to optimize yield and purity, which are crucial for subsequent biological testing .
| Step | Reaction Type | Key Reagents | Yield |
|---|---|---|---|
| 1 | Alkylation | Propanoic Acid, Piperidine | High |
| 2 | Hydrochlorination | HCl Gas | Moderate |
| 3 | Purification | Crystallization | High |
Q & A
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Alkylation | 4-Methylpiperidine, ethyl 3-bromopropanoate, K₂CO₃, DMF, 80°C | ~75% | |
| Hydrolysis & Salt Formation | NaOH (aq), HCl (conc.), ethanol reflux | 85-91% |
Advanced: How can researchers resolve discrepancies in NMR data when characterizing this compound?
Answer:
Discrepancies often arise from:
- Tautomerism or conformational dynamics : The piperidine ring’s chair-flipping can split proton signals. Use variable-temperature NMR to stabilize conformers .
- Hydrochloride salt effects : Protonation of the piperidine nitrogen alters electronic environments. Compare free base and salt spectra for shifts in NH/CH₂ signals .
- Impurity interference : Trace solvents (e.g., DMF) or unreacted starting materials may overlap signals. Validate purity via HPLC (≥98%) before analysis .
Q. Methodological Recommendation :
- Collect , , and DEPT-135 NMR in D₂O or DMSO-d₆.
- Use HSQC/HMBC to assign quaternary carbons and piperidine ring connectivity .
Basic: What safety protocols are essential for handling this compound in laboratory settings?
Answer:
Based on GHS guidelines for structurally related hydrochlorides :
- PPE : Wear nitrile gloves, lab coat, and goggles.
- Ventilation : Use a fume hood to avoid inhalation of powders.
- First Aid :
- Skin contact : Rinse with water for 15 minutes; seek medical attention if irritation persists.
- Eye exposure : Flush with saline solution for 20 minutes.
- Storage : Keep in a sealed container at 2–8°C, away from oxidizers .
Advanced: What strategies optimize the compound’s solubility for in vitro pharmacological assays?
Answer:
The hydrochloride salt’s polar nature improves aqueous solubility, but pH-dependent ionization may limit bioavailability. Strategies include:
- Co-solvent systems : Use 10% DMSO in PBS (pH 7.4) to enhance solubility without denaturing proteins .
- Pro-drug derivatization : Convert the carboxylic acid to a methyl ester for cell permeability, followed by intracellular esterase activation .
- Nanoparticle encapsulation : Lipid-based carriers can improve bioavailability in physiological buffers .
Q. Table 2: Solubility Data in Common Solvents
| Solvent | Solubility (mg/mL, 25°C) | Notes |
|---|---|---|
| Water | 12.5 ± 1.2 | pH 3.0 (HCl-adjusted) |
| Ethanol | 8.7 ± 0.9 | Limited by salt form |
| DMSO | ≥50 | Suitable for stock solutions |
Basic: How is the purity of this compound validated in academic research?
Answer:
Purity is assessed using:
- HPLC : Reverse-phase C18 column, UV detection at 254 nm. Acceptable purity ≥95% .
- Melting Point : Compare observed mp (e.g., 193–195°C) to literature values to detect impurities .
- Elemental Analysis : Validate C, H, N, Cl content against theoretical values (e.g., C: 52.5%, H: 7.8%, N: 5.1%, Cl: 12.9%) .
Advanced: What computational approaches predict the compound’s pharmacokinetic properties?
Answer:
- Molecular Dynamics (MD) Simulations : Model interactions with biological membranes to predict permeability .
- ADMET Prediction : Tools like SwissADME estimate logP (≈1.2), CNS permeability (low), and cytochrome P450 inhibition .
- Docking Studies : Target the compound’s carboxylic acid and piperidine moieties to receptors (e.g., GABA analogs) .
Key Finding : The compound’s logD (pH 7.4) of −0.5 suggests limited blood-brain barrier penetration, necessitating structural modification for CNS targets .
Basic: What are the key stability considerations for long-term storage?
Answer:
- Temperature : Store at −20°C for multi-year stability; avoid repeated freeze-thaw cycles .
- Moisture : Desiccate to prevent hydrolysis of the hydrochloride salt.
- Light Sensitivity : Amber vials prevent photodegradation of the piperidine ring .
Advanced: How can researchers mitigate byproduct formation during scale-up synthesis?
Answer:
Common byproducts include:
- N-alkylation isomers : Optimize reaction stoichiometry (1:1.2 ratio of piperidine to alkylating agent) .
- Ester hydrolysis intermediates : Control pH during hydrolysis (pH 12–13) to minimize over-acidification .
- Column Chromatography : Use silica gel or preparative HPLC to separate regioisomers .
Basic: What spectroscopic techniques confirm the compound’s structural identity?
Answer:
- FT-IR : Carboxylic acid O-H stretch (2500–3000 cm⁻¹), C=O (1700 cm⁻¹), and piperidine C-N (1250 cm⁻¹) .
- Mass Spectrometry : ESI-MS ([M+H]⁺ at m/z 216.2; [M-Cl]⁺ at m/z 180.1) .
Advanced: What mechanistic insights explain its potential biological activity?
Answer:
The compound’s piperidine and carboxylic acid groups suggest:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
